4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains several functional groups and rings, including a benzothiazole ring, a dioxin ring, and an amide group . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzothiazole ring, for example, could undergo reactions such as electrophilic substitution. The amide group could participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Activity
Compounds structurally related to 4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide have been synthesized and evaluated for their pro-apoptotic activities as anticancer agents. For example, derivatives synthesized from indapamide showed significant proapoptotic activity against melanoma cell lines, with one compound demonstrating notable growth inhibition. These compounds were also investigated as inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer research due to their role in tumor progression and metastasis (Yılmaz et al., 2015).
Antimicrobial Activity
Research on novel benzothiazole derivatives has revealed their antimicrobial properties. For instance, newly synthesized benzimidazole, benzoxazole, and benzothiazole derivatives were screened for antimicrobial activity against bacterial and fungal strains, showcasing the potential of such compounds in developing new antimicrobial agents (Padalkar et al., 2014).
Antihyperglycemic Agents
In the quest for new antidiabetic agents, series of benzamide derivatives have been prepared and identified for their antihyperglycemic activity, highlighting the potential use of related compounds in the treatment of diabetes mellitus (Nomura et al., 1999).
Antioxidant Activity
Benzothiazole derivatives have been evaluated for their antioxidant activity, crucial in combating oxidative stress-related diseases. A study focusing on benzothiazole-isothiourea derivatives demonstrated significant free radical scavenging activity, suggesting potential applications in protecting against oxidative damage (Cabrera-Pérez et al., 2016).
Synthesis and Characterization
The synthesis and characterization of (4-oxothiazolidine-2-ylidene)benzamide derivatives have been explored, showcasing the development of new compounds through convenient, one-pot, multicomponent syntheses. These studies provide insights into the structural and chemical properties of related compounds, laying the groundwork for further exploration of their scientific applications (Hossaini et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-20-12-8-13-14(23-7-6-22-13)9-15(12)24-17(20)19-16(21)10-2-4-11(18)5-3-10/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHQGNOMKJLHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)Cl)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.